molecular formula C6H14N2O B1414674 N-methyl-2-(propylamino)acetamide CAS No. 1021141-15-0

N-methyl-2-(propylamino)acetamide

Cat. No.: B1414674
CAS No.: 1021141-15-0
M. Wt: 130.19 g/mol
InChI Key: JGVUSZBDWHKJQV-UHFFFAOYSA-N
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Description

N-methyl-2-(propylamino)acetamide is a biochemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19. It is primarily used in proteomics research and is known for its role in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(propylamino)acetamide typically involves the reaction of N-methylacetamide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(propylamino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(propylamino)acetic acid, while reduction may produce N-methyl-2-(propylamino)ethanol .

Scientific Research Applications

N-methyl-2-(propylamino)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(propylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of certain enzymes and proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-(propylamino)acetamide include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-(propylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-5-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUSZBDWHKJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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